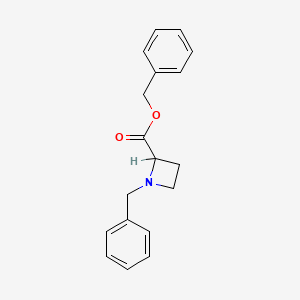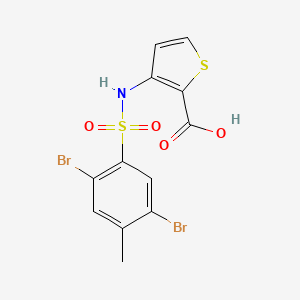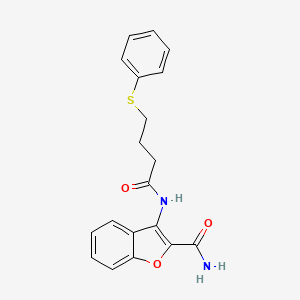![molecular formula C17H20N8 B2732531 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2415623-32-2](/img/structure/B2732531.png)
3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a pyrazole ring, a pyridazine ring, and a piperazine ring.
Mécanisme D'action
3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine's mechanism of action is not fully understood, but it has been shown to interact with various targets in the body, including enzymes and receptors. 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has also been shown to interact with certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. These interactions can lead to neuroprotective effects and can help to prevent or slow the progression of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also limitations to using 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine in lab experiments. For example, 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine can be difficult to purify and isolate, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine. One area of research could focus on further elucidating the compound's mechanism of action and identifying additional targets in the body. Another area of research could focus on developing more efficient synthesis methods for 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine. Additionally, 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine could be studied for its potential applications in other fields, such as materials science and catalysis. Overall, 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has the potential to be a valuable tool for scientific research in various fields, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine can be synthesized using a multi-step process that involves the reaction of 3-methylpyrazole with 6-bromo-4-(4-methylpyrimidin-2-yl)piperazine, followed by the reaction of the resulting intermediate with 2,3-dichloropyridazine. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has also been studied for its potential use as an anticancer agent and as an inhibitor of certain enzymes.
Propriétés
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-5-7-18-17(19-13)24-11-9-23(10-12-24)15-3-4-16(21-20-15)25-8-6-14(2)22-25/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFBDWYMUIUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2732448.png)




![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
![2-[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-benzo[f]chromen-3-one](/img/structure/B2732456.png)





![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)